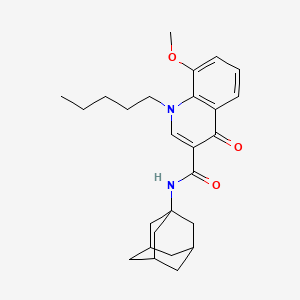

4-Quinolone-3-Carboxamide CB2 Ligand

Overview

Description

4-Quinolone-3-carboxamide CB2 ligand is a selective, high-affinity ligand of the cannabinoid receptor type-2 (CB2). Cannabinoid receptors, including CB1 and CB2, are part of the G-protein-coupled receptor family. While CB1 receptors are primarily found in the central nervous system, CB2 receptors are mainly located in peripheral tissues such as the immune system . The compound has shown potential in treating various conditions, including osteoporosis and pain management .

Scientific Research Applications

4-Quinolone-3-carboxamide CB2 ligand has several scientific research applications:

Chemistry: It is used as a model compound to study the structure-activity relationship of CB2 ligands.

Biology: The compound is used to investigate the role of CB2 receptors in various biological processes, including immune response and inflammation.

Industry: The compound can be used in the development of new pharmaceuticals targeting CB2 receptors.

Mechanism of Action

Target of Action

The primary target of the 4-Quinolone-3-Carboxamide CB2 Ligand is the Cannabinoid Receptor Type-2 (CB2) . This receptor belongs to the large family of G-protein-coupled receptors and is primarily located in peripheral nerve tissues such as immune organs, spleen, adrenal glands, heart, lungs, prostate, uterus, pancreas, and testes . It also has a presence in the Central Nervous System (CNS) .

Mode of Action

The this compound is a selective, high-affinity ligand of the CB2 receptor . It interacts with the CB2 receptor, displaying an in vitro Ki value of 0.6 nM . The ligand’s interaction with the CB2 receptor can induce changes in the receptor’s active or inactive states .

Biochemical Pathways

The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes. Activation of the CB2 receptor can regulate energy metabolism disorders and has potential therapeutic effects in various disease models .

Pharmacokinetics

The balance between selectivity, activity, and pharmacokinetic properties is crucial in the design and synthesis of selective cb2 agonists .

Result of Action

In animal studies, the this compound at a dose of 6 mg/kg showed antinociceptive activity in a formalin test of nocifensive response in mice . , suggesting that the ligand might behave as an inverse agonist.

Action Environment

It’s known that the balance between hydrophilic and lipophilic properties is important for cb2 ligands . This balance can be influenced by various environmental factors, which in turn can affect the ligand’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet indicates that no special measures are required for handling 4-Quinolone-3-Carboxamide CB2 Ligand . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . The product generally does not irritate the skin . After eye contact, it is advised to rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .

Future Directions

So far, no selective CB2 ligand has been approved for marketing, but many of its ligands in the clinical stage and pre-clinical stage have positive effects on the treatment of some disease models and have great potential for development . The balance between selectivity, activity, and pharmacokinetic properties needs to be achieved .

Biochemical Analysis

Biochemical Properties

The 4-Quinolone-3-Carboxamide CB2 Ligand is known to interact with the CB2 receptor . This interaction is characterized by a high affinity, with an in vitro Ki value of 0.6 nM for CB2 . The CB2 receptor is primarily located in peripheral nerve tissues, including immune organs, spleen, adrenal glands, heart, lungs, prostate, uterus, pancreas, and testes .

Cellular Effects

The this compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB2 receptor . This interaction can lead to various effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level through its interaction with the CB2 receptor . This interaction involves binding interactions with the receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found to show antinociceptive activity in a formalin test of nocifensive response in mice .

Dosage Effects in Animal Models

In animal studies, it was found that the this compound at a dose of 6 mg/kg showed antinociceptive activity in a formalin test of nocifensive response in mice . The analgesic effect could not be significantly reversed by the CB2 antagonist AM630 treatment, suggesting that the this compound might behave as an inverse agonist .

Metabolic Pathways

It is known to interact with the CB2 receptor, which plays a role in various metabolic processes .

Transport and Distribution

Given its interaction with the CB2 receptor, it is likely that it may be transported and distributed in a manner similar to other ligands of this receptor .

Subcellular Localization

Given its interaction with the CB2 receptor, it is likely to be localized in areas where this receptor is present .

Preparation Methods

The synthesis of 4-Quinolone-3-carboxamide CB2 ligand involves several steps. One common synthetic route includes the following steps:

Formation of the quinolone core: This is typically achieved through the cyclization of an appropriate aniline derivative with a β-keto ester.

Introduction of the carboxamide group: This step involves the reaction of the quinolone intermediate with an amine to form the carboxamide.

Functionalization: Additional functional groups can be introduced to enhance the compound’s selectivity and affinity for the CB2 receptor.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Quinolone-3-carboxamide CB2 ligand undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinolone core or the carboxamide group.

Substitution: Substitution reactions are commonly used to introduce different substituents on the quinolone ring or the carboxamide group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Quinolone-3-carboxamide CB2 ligand is unique due to its high selectivity and affinity for the CB2 receptor. Similar compounds include:

1,6-disubstituted-4-quinolone-3-carboxamides: These compounds also exhibit high affinity for the CB2 receptor but may have different functional profiles.

4-Quinolone-3-carboxamide furan CB2 agonist: This compound is another high-affinity ligand for the CB2 receptor with antinociceptive and anti-inflammatory effects.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which contribute to its high selectivity and affinity for the CB2 receptor.

Properties

IUPAC Name |

N-(1-adamantyl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O3/c1-3-4-5-9-28-16-21(24(29)20-7-6-8-22(31-2)23(20)28)25(30)27-26-13-17-10-18(14-26)12-19(11-17)15-26/h6-8,16-19H,3-5,9-15H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNQQLUXHGNAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043048 | |

| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314230-69-7 | |

| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)

![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)

![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)